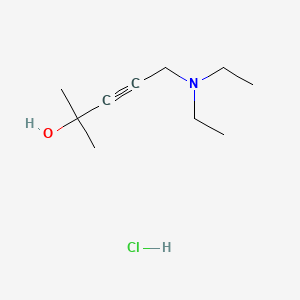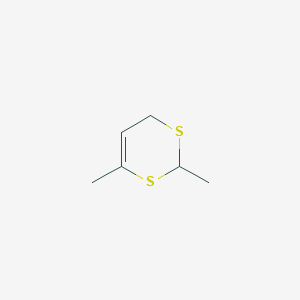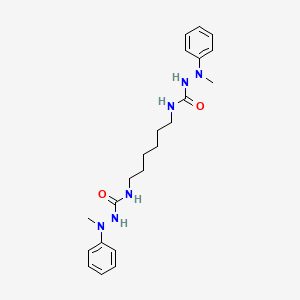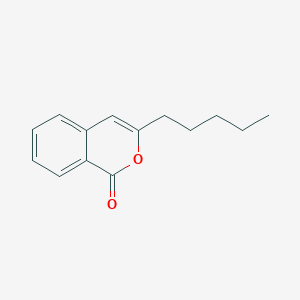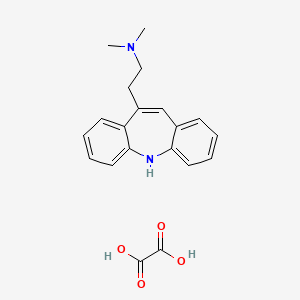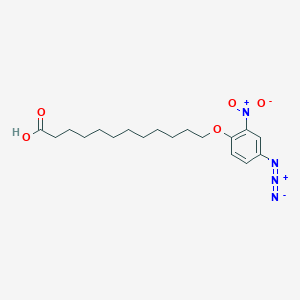
Ethanedione, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- is a complex organic compound characterized by its unique structure, which includes a central phenylene ring substituted with tetramethyl groups and flanked by ethanedione groups attached to phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with benzil (diphenylethanedione) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the central phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Benzil (Diphenylethanedione): A simpler analog with similar ethanedione groups but without the tetramethyl-substituted phenylene ring.
Tetramethylbenzene: Shares the tetramethyl-substituted phenylene ring but lacks the ethanedione groups.
Quinones: Compounds with similar oxidation states and potential reactivity.
Uniqueness
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- is unique due to its combination of structural features, including the tetramethyl-substituted phenylene ring and the ethanedione groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
106877-53-6 |
|---|---|
分子式 |
C26H22O4 |
分子量 |
398.4 g/mol |
IUPAC名 |
1-phenyl-2-[2,3,5,6-tetramethyl-4-(2-oxo-2-phenylacetyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C26H22O4/c1-15-16(2)22(26(30)24(28)20-13-9-6-10-14-20)18(4)17(3)21(15)25(29)23(27)19-11-7-5-8-12-19/h5-14H,1-4H3 |
InChIキー |
PJXZTLDBNPQXNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C(=O)C(=O)C2=CC=CC=C2)C)C)C(=O)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

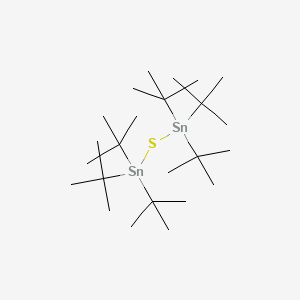
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)

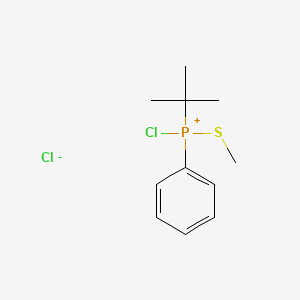
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
